3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which then undergoes cyclization to yield the desired product .
Another method involves the Petasis reaction, where a boronic acid, an amine, and an aldehyde react to form the tetrahydroisoquinoline scaffold . This method is advantageous due to its simplicity and the availability of a wide range of starting materials.
Industrial Production Methods
Industrial production of this compound often involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, used in peptide-based drugs.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its anti-inflammatory and anti-cancer properties.
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Used in the synthesis of chiral tetrahydroisoquinoline derivatives.
Uniqueness
3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ketone and carboxylic acid functional groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
933704-29-1 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
ADOMHPLVMXMMES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C(=CC=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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